molecular formula C5H4O2S B150701 3-Thiophenecarboxylic acid CAS No. 88-13-1

3-Thiophenecarboxylic acid

Cat. No. B150701
CAS RN: 88-13-1
M. Wt: 128.15 g/mol
InChI Key: YNVOMSDITJMNET-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylic acid is a compound that belongs to the family of thiophene derivatives, which are known for their aromatic character and sulfur-containing heterocyclic structure. The presence of the carboxylic acid functional group at the 3-position of the thiophene ring makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives of 3-thiophenecarboxylic acid can be achieved through palladium-catalyzed perarylation, which involves the cleavage of C-H bonds and decarboxylation when treated with aryl bromides, leading to tetraarylated products . Additionally, optically active derivatives such as 3-morpholinecarboxylic acid and tetrahydro-2H-1,4-thiazine-3-carboxylic acid can be synthesized from benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate through reactions with 2-chloroethanol or 2-chloroethanethiol .

Molecular Structure Analysis

The molecular and electronic structures of thiophene derivatives have been studied using computational methods such as AM1 and MNDO. These studies help in understanding the conformational stability and electronic transitions of the molecules, which are important for their chemical behavior and potential applications . The structural parameters obtained from these studies are in good agreement with experimental data, ensuring the reliability of the computational models .

Chemical Reactions Analysis

3-Thiophenecarboxylic acid and its derivatives participate in various chemical reactions. For instance, rhodium-catalyzed C3-selective alkenylation allows for the regioselective modification of the thiophene ring without decarboxylation . Organotin(IV) derivatives of thiophene-2-carboxylic acid have been synthesized and assessed for their potential in enzyme inhibition, antibacterial activity, and DNA protection .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. Coordination polymers incorporating thiophene dicarboxylic acids exhibit diverse architectures and physical properties, which are dependent on the ligands and metal ions used . Water-soluble polythiophene carboxylic acids show unique solution properties and pH-induced conformational changes, which are distinct from common flexible polyelectrolytes . The thermal and spectral properties of copper(II) complexes with thiophene dicarboxylic acids have been characterized, revealing the influence of ligands on the coordination geometry and overall structure .

Scientific Research Applications

Catalysis and Organic Synthesis

3-Thiophenecarboxylic acid plays a significant role in catalysis and organic synthesis. Nakano et al. (2008) demonstrated that 3-thiophene- and 3-furancarboxylic acids effectively undergo perarylation, accompanied by cleavage of C-H bonds and decarboxylation, in the presence of a palladium catalyst (Nakano et al., 2008). Additionally, Iitsuka et al. (2013) explored the C3-alkenylation of substituted thiophene-2-carboxylic acids using a rhodium/silver-catalyzed oxidative coupling process (Iitsuka et al., 2013).

Solubility and Thermodynamic Research

Liu et al. (2014) investigated the solubility of 3-thiophenecarboxylic acid in binary solvent mixtures and its thermodynamic properties, providing valuable data for industrial purification processes (Liu et al., 2014).

Thermochemical Properties

Temprado et al. (2002) conducted a comprehensive study on the enthalpies of combustion and sublimation of 3-thiophenecarboxylic acids, contributing to a deeper understanding of their gas-phase enthalpies of formation and stability (Temprado et al., 2002).

Electrochemical Applications

Kang et al. (2004) explored the use of 3-thiophenecarboxylic acid in the synthesis of polythiophene derivatives for electrochemical DNA sensors, highlighting its potential in biosensing applications (Kang et al., 2004). Additionally, Alves et al. (2010) studied the electrochemical polymerization and characterization of 3-substituted thiophene conducting copolymers, which are suitable for electrochromic displays (Alves et al., 2010).

Synthesis and Characterization

Bădiceanu et al. (2014) synthesized and characterized new thioureas derived from 3-thiophenecarboxylic acid, revealing their antifungal activity (Bădiceanu et al., 2014).

Computational Studies

Issa et al. (2020) conducted a computational study of 3-thiophene acetic acid, examining its molecular docking, electronic, and intermolecular interactions, which are crucial for applications in drug design and material science (Issa et al., 2020).

Safety And Hazards

When handling 3-Thiophenecarboxylic acid, it is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, seek immediate medical assistance. It should be kept in a dry, cool, and well-ventilated place with the container tightly closed .

properties

IUPAC Name

thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVOMSDITJMNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2S
Record name b-thiophenic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

127340-37-8
Record name 3-Thiophenecarboxylic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127340-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40236745
Record name 3-Thiophenecarboxylic acid
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Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenecarboxylic acid

CAS RN

88-13-1
Record name 3-Thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Thiophenecarboxylic acid
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Record name 3-Thiophenecarboxylic acid
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Record name 3-Thiophenecarboxylic acid
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Record name 3-thenoic acid
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Record name 3-THIOPHENECARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
666
Citations
N Issaoui, H Ghalla, S Muthu, HT Flakus… - Spectrochimica acta part a …, 2015 - Elsevier
… Thus, as a continuation of structural and vibrational studies related with heterocyclic compounds of great interest, in this work we considered the 3-thiophenecarboxylic acid (3-TCA). 3-…
Number of citations: 71 www.sciencedirect.com
N Yamaoka, Y Kawano, Y Izuhara, T Miyata… - Chemical and …, 2010 - jstage.jst.go.jp
… The present study was undertaken to investigate the structure–activity relationships (SAR) of newly synthesized 2-acylamino-3-thiophenecarboxylic acid dimers based upon a core …
Number of citations: 22 www.jstage.jst.go.jp
MV Roux, M Temprado, P Jiménez, JZ Dávalos… - Thermochimica acta, 2003 - Elsevier
… 3-Thiophenecarboxylic acid was purified by crystallisation twice from ethanol–water mixture. The samples of the two acids were carefully dried under vacuum at 50 C. Determination of …
Number of citations: 24 www.sciencedirect.com
D Potin, M Launay, F Monatlik, P Malabre… - Journal of medicinal …, 2006 - ACS Publications
… relationship studies led to the discovery of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid 8, …
Number of citations: 57 pubs.acs.org
Y Inamori, C Muro, K Osaka, Y Funakoshi… - Bioscience …, 1994 - Taylor & Francis
3-Thiophenecarboxylic acid (1) showed strong growth-inhibitory activity toward the following plants but not Glycine max Merrill; Brassica campestris subsp. rapa Hook. fil. et Anders, …
Number of citations: 3 www.tandfonline.com
M Temprado, MV Roux, P Jiménez… - The Journal of …, 2002 - ACS Publications
… For 3-thiophenecarboxylic acid, we have obtained an IP value of 9.22 eV, indicating a very slight HOMO stabilization when the COOH group is in position ortho with respect to the S …
Number of citations: 40 pubs.acs.org
J Lu, L Wang, X Xu, X Qin, X Qiu, Z Yinggui - Analytical Methods, 2019 - pubs.rsc.org
… In this work, the electrogenerated chemiluminescence (ECL) behavior of a lanthanide Tb(III) complex was studied using thiophene carboxylic acid (3-thiophenecarboxylic acid, 3-TCA) …
Number of citations: 5 pubs.rsc.org
CD Badiceanu, C Draghici, AV Missir, MC Chifiriuc… - Rev. Chim., 2014 - bch.ro
… 3-thiophenecarboxylic acid (1) via 3-thiophenecarboxylic acid chloride (2). The general synthesis pathway of the new compounds is depicted in scheme 1. The new compounds (4a-f) …
Number of citations: 1 bch.ro
M Burç, S Titretir Duran, Ö Güngör, S Köytepe - Electroanalysis, 2022 - Wiley Online Library
… Firstly, glassy carbon electrode was modified using cyclic voltammetry technique by electropolymerization of 3-thiophenecarboxylic acid and 3-methylthiophene. Then, optimization of …
R Zhang, Z Jin, C Zhang, R Yang, M Sun… - Colloid and Polymer …, 2018 - Springer
… In this work, a novel kind of electroactive 3-thiophenecarboxylic acid-modified starch (TPCA-St) NPs was prepared and then employed to fabricate an electrochemical biosensor for H 2 …
Number of citations: 3 link.springer.com

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